![molecular formula C7H10O3 B15052623 (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B15052623.png)
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[321]octan-3-one is a bicyclic compound with a unique structure that includes a hydroxyl group and an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one typically involves complex reactions and methodologies. One common approach is the Mannich reaction, which involves the reaction of ketones, aldehydes, and ammonium acetate in polar aprotic solvents. This method allows for the formation of the desired heterocyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxabicyclo ring can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxabicyclo ring may produce a more saturated bicyclic compound.
Scientific Research Applications
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the oxabicyclo ring system play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
(1R,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one: This compound has a similar bicyclic structure but includes a methyl and azabicyclo group.
(1R,2R,5R,E)-7-Ethylidene-1,2,8,8-tetramethylbicyclo[3.2.1]octane: Another bicyclic compound with different substituents.
Uniqueness
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one is unique due to its specific combination of a hydroxyl group and an oxabicyclo ring system. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(1R,5R,6S)-6-hydroxy-8-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C7H10O3/c8-4-1-5-3-6(9)7(2-4)10-5/h5-7,9H,1-3H2/t5-,6-,7+/m0/s1 |
InChI Key |
WSKMNNWQJZLMSJ-LYFYHCNISA-N |
Isomeric SMILES |
C1[C@@H]2CC(=O)C[C@H]([C@H]1O)O2 |
Canonical SMILES |
C1C2CC(=O)CC(C1O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)

![(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B15052564.png)

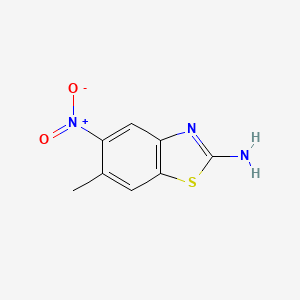
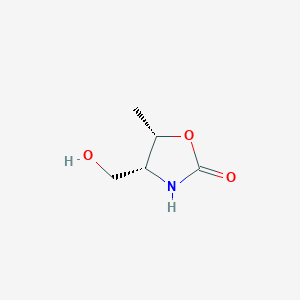
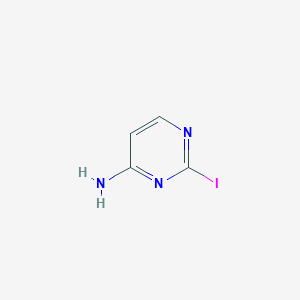
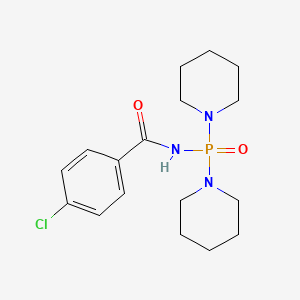
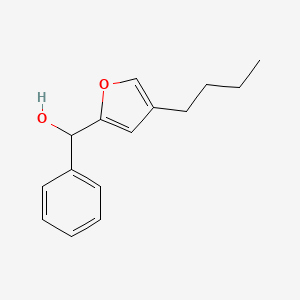
![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
![4-[4'-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-yl]-1H-pyrazole](/img/structure/B15052612.png)
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
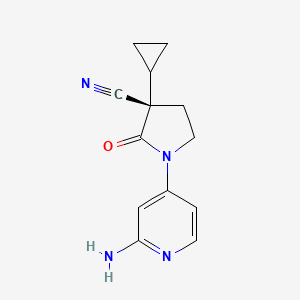
![Ethyl (2Z)-2-chloro-2-[2-(3-chlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B15052629.png)
